molecular formula C5H10Cl2N4 B2400014 4-(Azetidin-3-yl)-1,2,4-triazole;dihydrochloride CAS No. 2375262-06-7

4-(Azetidin-3-yl)-1,2,4-triazole;dihydrochloride

Cat. No.: B2400014
CAS No.: 2375262-06-7
M. Wt: 197.06
InChI Key: HTPILGYWHAOJDC-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-1,2,4-triazole;dihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both azetidine and triazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to yield the target compound.

Industrial Production Methods

Industrial production of 4-(Azetidin-3-yl)-1,2,4-triazole;dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-1,2,4-triazole;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-1,2,4-triazole;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The azetidine moiety may enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yl)-1,2,4-triazole;dihydrochloride is unique due to the combination of azetidine and triazole rings in its structure. This dual functionality imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(azetidin-3-yl)-1,2,4-triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.2ClH/c1-5(2-6-1)9-3-7-8-4-9;;/h3-6H,1-2H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPILGYWHAOJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=NN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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